molecular formula C20H21N3O3 B10981111 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide

Cat. No.: B10981111
M. Wt: 351.4 g/mol
InChI Key: BIBVCZCUVFFLEV-UHFFFAOYSA-N
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Description

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is a complex organic compound that features a quinoxaline core, a hydroxy group, and a methoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of 3-hydroxyquinoxaline-2-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is reacted with 2-(2-methoxyphenyl)ethylamine under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The hydroxy group and quinoxaline core play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl ethyl side chain may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-hydroxyquinoxalin-2-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide is unique due to its combination of a hydroxyquinoxaline core with a methoxyphenyl ethyl side chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(3-oxo-4H-quinoxalin-2-yl)propanamide

InChI

InChI=1S/C20H21N3O3/c1-26-18-9-5-2-6-14(18)12-13-21-19(24)11-10-17-20(25)23-16-8-4-3-7-15(16)22-17/h2-9H,10-13H2,1H3,(H,21,24)(H,23,25)

InChI Key

BIBVCZCUVFFLEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CCC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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